Product packaging for O-Desmethyl Venlafaxine N-Dimer(Cat. No.:CAS No. 1187545-61-4)

O-Desmethyl Venlafaxine N-Dimer

Cat. No.: B1144479
CAS No.: 1187545-61-4
M. Wt: 524.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desmethyl Venlafaxine N-Dimer (CAS 1187545-61-4) is an impurity and degradation product associated with Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant . This compound, with the molecular formula C32H48N2O4 and a molecular weight of 524.77 g/mol, is a key reference standard in the quality control and analytical development processes for Venlafaxine and its active metabolite, O-Desmethylvenlafaxine (ODV) . The presence of dimer impurities can occur during the synthesis or storage of the active pharmaceutical ingredient (API) . Therefore, this dimer is critically valuable for researchers conducting method development and validation, enabling precise identification and quantification of impurities. Its use is essential in supporting regulatory filings, such as Abbreviated New Drug Applications (ANDAs), and in establishing the stability and safety profiles of Venlafaxine-based drug formulations to meet pharmacopeial standards . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1187545-61-4

Molecular Formula

C₃₂H₄₈N₂O₄

Molecular Weight

524.73

Synonyms

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol

Origin of Product

United States

Structural Elucidation and Physicochemical Characterization

Nomenclature and Chemical Structure Analysis

The precise naming and structural representation of O-Desmethyl Venlafaxine (B1195380) N-Dimer are crucial for its unambiguous identification in scientific literature and chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For O-Desmethyl Venlafaxine N-Dimer, one of the IUPAC names is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol lgcstandards.comresearchgate.net. Another systematic name found in chemical literature is 2,2′-Methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol) alentris.org.

The compound is also known by several synonyms, including O-Desmethyl Venlafaxine Dimer alentris.orgnih.gov. It is identified by the Chemical Abstracts Service (CAS) Number 1187545-61-4 lgcstandards.comsynzeal.com. The molecular formula for this compound is C₃₂H₄₈N₂O₄ lgcstandards.comnih.gov.

IdentifierValue
IUPAC Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol
Systematic Name 2,2′-Methylenebis(4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol)
CAS Number 1187545-61-4
Molecular Formula C₃₂H₄₈N₂O₄

The term "N-Dimer" signifies that two monomer units of O-Desmethyl Venlafaxine are joined together through a nitrogen-containing linkage. The systematic names reveal the precise point of connectivity. The name "2,2′-Methylenebis..." indicates that the two phenolic rings of the O-Desmethyl Venlafaxine monomers are linked at the 2 and 2' positions by a methylene (B1212753) (-CH₂-) bridge alentris.org.

Furthermore, the IUPAC name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol explicitly describes the connectivity lgcstandards.comresearchgate.net. It details a methylamino group bridging one of the O-Desmethyl Venlafaxine units to the other via a methyl group attached to the phenol (B47542) ring. This intricate linkage is a defining feature of the dimer's chemical architecture.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the definitive structural confirmation of complex organic molecules like this compound. While detailed experimental spectra for this specific dimer are not widely available in the public domain, the principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a framework for its characterization. Chemical suppliers often provide detailed characterization data, including ¹H-NMR and Mass Spectrometry, upon purchase of the reference standard synzeal.com.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. For this compound, a ¹H NMR spectrum would be expected to exhibit a complex pattern of signals corresponding to the various protons in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) would correspond to the protons on the two phenolic rings. The substitution pattern on these rings would influence the splitting patterns and chemical shifts of these signals.

Cyclohexyl Protons: A series of broad, overlapping signals in the aliphatic region (typically 1.0-2.0 ppm) would be characteristic of the protons on the two cyclohexyl rings.

Dimethylamino Protons: A sharp singlet, integrating to 12 protons, would be expected for the four methyl groups of the two dimethylamino moieties.

Methylene and Methine Protons: Signals corresponding to the methylene bridge and the methine protons adjacent to the nitrogen atoms and hydroxyl groups would appear at specific chemical shifts, providing crucial information about the connectivity of the monomer units.

Definitive structural assignment would be achieved through the analysis of chemical shifts, integration of signal intensities, and the study of spin-spin coupling patterns.

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The calculated molecular weight of this compound (C₃₂H₄₈N₂O₄) is approximately 524.74 g/mol nih.gov. An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

TechniqueExpected Data
¹H NMR Signals for aromatic, cyclohexyl, dimethylamino, methylene, and methine protons, confirming the carbon-hydrogen framework.
Mass Spectrometry Molecular ion peak around m/z 524.74 and fragmentation patterns indicating the cleavage into monomeric units.

Formation Pathways and Origin of O Desmethyl Venlafaxine N Dimer

Chemical Synthesis-Related Formation Pathways

The most well-documented origin of the O-Desmethyl Venlafaxine (B1195380) N-Dimer is as a by-product of the chemical synthesis of ODV.

The formation of the O-Desmethyl Venlafaxine N-Dimer is directly linked to precursor compounds used in the synthesis of ODV. Research identifies Tridesmethyl Venlafaxine (TDMV), also known as N,N-Didesmethyl Desvenlafaxine (B1082), as a key intermediate in a synthetic route that can lead to the N-Dimer. usbio.netsynzeal.com One patented process describes the preparation of ODV through the demethylation of didesmethyl venlafaxine to yield TDMV, which is then converted to ODV via reductive amination. google.comgoogle.com

Furthermore, N,N,N,-Tridesmethyl Venlafaxine N-Dimer is cited as an intermediate in the synthesis of the this compound itself, underscoring the role of these demethylated precursors in the dimerization process. usbio.net

Specific reaction conditions play a crucial role in the formation of the N-Dimer. A laboratory-scale synthesis of the dimer illustrates the influence of these factors. In one detailed example, the dimer was intentionally prepared from TDMV. chemicalbook.com The conditions involved heating the precursor with a formaldehyde (B43269) source in a solvent, demonstrating a direct pathway for its generation.

When synthesizing ODV from its precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride, the amount of formaldehyde used is a critical factor. frontiersin.org An excess of formaldehyde can lead to the formation of a more stable imine intermediate, which may not be easily converted to the desired final product and could potentially participate in side reactions leading to impurities like the N-Dimer. frontiersin.org

Below is a data table summarizing reaction conditions used in a documented synthesis of the this compound.

ParameterConditionSource
Precursor CompoundTridesmethyl Venlafaxine (TDMV) chemicalbook.com
ReagentFormaldehyde (24% solution) chemicalbook.com
SolventMethanol (MeOH) chemicalbook.com
Temperature75°C chemicalbook.com
Reaction Time3 days chemicalbook.com
pH AdjustmentAdjusted to 8.5 with NaOH chemicalbook.com

The this compound is classified as a process-related impurity that can form during the synthesis of O-Desmethyl Venlafaxine. synthinkchemicals.com The synthesis of ODV often involves a dimethylation step using formaldehyde and formic acid (Eschweiler–Clarke reaction) on an amine precursor. frontiersin.org During this process, side reactions can occur. It is plausible that the N-Dimer forms when an intermediate of the reaction or the final ODV product reacts with another molecule, bridged by a methylene (B1212753) group derived from the formaldehyde source. This would result in the characteristic dimer structure, 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-2-(((2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)(methyl)amino)methyl)phenol. synzeal.com

Degradation-Induced Dimer Formation

The formation of the N-Dimer via degradation pathways is less characterized than its synthesis-related formation. However, studies on the degradation of Venlafaxine and ODV provide insight into potential mechanisms.

Forced degradation studies are essential for identifying potential impurities and degradation products of a drug substance. Studies on Venlafaxine and O-Desmethyl Venlafaxine have been conducted using methods such as UV irradiation and advanced oxidation processes. url.eduresearchgate.net These studies have successfully identified numerous transformation products (TPs). For instance, under UV/H₂O₂ degradation, eleven TPs for Venlafaxine and six for ODV were elucidated. url.edu Similarly, degradation via the UV/chlorine process also yields various TPs. researchgate.net However, the this compound is not explicitly listed among the TPs in the cited degradation studies, which primarily report the formation of hydroxylated or demethylated monomeric products.

Implications in Preclinical Research and Analytical Science

Methodological Considerations for Dimer Analysis in Preclinical Sample Analysis

The analysis of the O-Desmethyl Venlafaxine (B1195380) N-Dimer in preclinical samples, particularly within the context of in vitro enzymatic studies with metabolites, requires specific methodological considerations to ensure accurate and reliable data. The presence of a dimeric impurity alongside the parent metabolite can introduce complexity to analytical readouts.

In in vitro metabolism studies, such as those employing human liver microsomes, the primary focus is often on the enzymatic conversion of a parent drug to its metabolites. The presence of a dimer in the reference standard of a metabolite like ODV could potentially interfere with the interpretation of these results. For instance, if the dimer has any inhibitory or inductive effects on the metabolizing enzymes, it could alter the metabolic profile of the parent drug being studied. Furthermore, the dimer itself might undergo some degree of metabolic transformation, leading to the appearance of unexpected peaks in chromatograms that could be mistaken for new metabolites of the primary drug candidate.

Methodologies for analyzing samples from such studies, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), must be developed and validated to differentiate and accurately quantify the monomeric metabolite from its dimeric impurity. This involves careful optimization of chromatographic conditions to achieve adequate separation. Given the structural similarity and potential for co-elution, the selection of the analytical column, mobile phase composition, and gradient elution profile is critical.

The larger molecular weight and different physicochemical properties of the dimer compared to the monomeric ODV also necessitate specific considerations for mass spectrometry detection. Ionization sources and parameters must be optimized to ensure efficient ionization of the dimer without causing in-source fragmentation, which could potentially generate ions with the same mass-to-charge ratio as the monomer, leading to inaccurate quantification. The selection of precursor and product ion transitions for multiple reaction monitoring (MRM) assays must be highly specific to each compound to prevent crosstalk.

The potential impact of impurities on in vitro transport and inhibition studies is also a significant consideration. Impurities can affect the results of pharmacologic assays, and it has been suggested that an impurity level of less than 2.5% is a reasonable target, provided the impurity is not significantly more potent than the test compound nih.gov.

Table 1: Methodological Considerations for Dimer Analysis in Preclinical Samples

Analytical Aspect Consideration for O-Desmethyl Venlafaxine N-Dimer Potential Impact if Not Addressed
Chromatographic Separation Optimization of HPLC/UHPLC method to resolve the dimer from the monomeric O-desmethylvenlafaxine and other metabolites. Co-elution leading to inaccurate quantification of the metabolite of interest.
Mass Spectrometric Detection Optimization of ionization source parameters to avoid in-source fragmentation of the dimer. Selection of unique precursor-product ion transitions for MRM. Inaccurate quantification due to interference from dimer fragments.
Sample Extraction Evaluation of extraction recovery for the dimer, which may differ from the monomer due to different physicochemical properties. Underestimation or overestimation of the dimer concentration.

| In Vitro Assay Interference | Assessment of the dimer's potential to inhibit or induce metabolizing enzymes or transporters. | Misinterpretation of the metabolic profile and drug interaction potential of the primary drug candidate. |

Significance of Impurity Characterization for Purity of Preclinical Reference Materials

The purity of reference materials is a cornerstone of accurate and reproducible preclinical research. The presence of impurities, such as the this compound, in a reference standard for O-desmethylvenlafaxine can have significant repercussions. Regulatory guidelines from bodies like the FDA and international pharmacopeia necessitate the thorough characterization and control of impurities in drug substances synthinkchemicals.com.

The this compound has been identified as a process-related impurity in the synthesis of O-desmethylvenlafaxine. As such, its presence in the reference material can compromise the accuracy of analytical methods and the reliability of preclinical data. For instance, if a reference standard of ODV contains a significant percentage of the N-dimer, the quantification of ODV in preclinical samples will be inherently inaccurate.

The characterization of such impurities is a critical step in the validation of reference materials. This involves the isolation and structural elucidation of the impurity, often using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Once characterized, the impurity can be used as a reference marker to develop analytical methods capable of detecting and quantifying its presence in the primary reference standard.

A patent for the preparation of O-desmethylvenlafaxine free from its dimer impurities highlights the importance of this characterization. The patent describes the use of the isolated this compound as a reference marker to qualitatively and quantitatively analyze the purity of O-desmethylvenlafaxine. The method involves analyzing a reference sample containing the dimer to determine its relative retention time in an HPLC system, which is then used to detect its presence in production batches.

The impact of impurities in reference standards extends to all stages of drug development. In early development, the presence of an unknown impurity can complicate the interpretation of safety and efficacy studies. Therefore, the thorough characterization of impurities like the this compound is not merely a quality control measure but a fundamental aspect of robust preclinical science.

Analytical Challenges in Complex Preclinical Biological Matrices

Analyzing for the this compound in complex preclinical biological matrices, such as plasma, serum, and tissue homogenates, presents a host of analytical challenges. These matrices contain a multitude of endogenous components, including proteins, lipids, and salts, that can interfere with the analysis and lead to a phenomenon known as the "matrix effect."

The matrix effect can manifest as either ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification. The larger and potentially more lipophilic nature of the this compound compared to its monomeric counterpart may result in different interactions with matrix components, potentially leading to a more pronounced matrix effect.

Effective sample preparation is crucial to mitigate these challenges. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering substances and concentrate the analyte of interest. The choice of extraction method must be carefully optimized to ensure efficient recovery of the dimer, which may differ from that of the monomeric ODV.

The inherent complexity of biological matrices also poses challenges for chromatographic separation. Co-eluting endogenous compounds can interfere with the detection of the dimer, especially at low concentrations. Therefore, the development of highly selective and sensitive analytical methods, such as LC-MS/MS, is essential. These methods must be rigorously validated to demonstrate their accuracy, precision, and robustness in the specific biological matrix being analyzed.

Furthermore, the stability of the dimer in the biological matrix during sample collection, storage, and processing must be evaluated. Degradation of the dimer could lead to an underestimation of its concentration.

Table 2: Analytical Challenges and Mitigation Strategies for Dimer Analysis in Biological Matrices

Challenge Description Mitigation Strategy
Matrix Effect Interference from endogenous components in the biological matrix affecting analyte ionization in the mass spectrometer. Thorough sample preparation (e.g., SPE, LLE), use of a stable isotope-labeled internal standard, optimization of chromatographic separation.
Extraction Recovery The efficiency of extracting the dimer from the complex matrix may be different from the monomer and can be variable. Methodical evaluation and optimization of extraction techniques (e.g., solvent choice, pH) to ensure consistent and high recovery.
Chromatographic Resolution Co-elution of the dimer with structurally similar endogenous compounds or the monomeric metabolite. Development of a highly selective HPLC/UHPLC method with an appropriate column and mobile phase to achieve baseline separation.

| Analyte Stability | Potential for degradation of the dimer in the biological matrix during handling and storage. | Conducting stability studies at various conditions (e.g., freeze-thaw cycles, bench-top stability) to establish appropriate sample handling procedures. |

Future Research and Emerging Challenges in the Analysis of this compound

The this compound, an impurity associated with the active pharmaceutical ingredient (API) O-Desmethyl Venlafaxine, presents ongoing challenges for pharmaceutical scientists. Ensuring the purity and stability of the API is critical for its quality and efficacy. Future research is increasingly focused on developing more sophisticated analytical methods, predictive models for impurity formation, advanced purification strategies, and a deeper understanding of the dimer's stability. These efforts are crucial for maintaining high standards in pharmaceutical manufacturing and ensuring product quality.

Q & A

Q. What is the pharmacological role of O-Desmethyl Venlafaxine (ODV) in treating affective disorders, and how does its mechanism differ from the parent compound Venlafaxine?

ODV, the primary active metabolite of Venlafaxine, inhibits serotonin (5-HT) and norepinephrine (NE) reuptake with a higher affinity for 5-HT transporters. Unlike Venlafaxine, ODV lacks significant dopamine reuptake inhibition, which may reduce side effects like agitation. Methodologically, comparative receptor-binding assays (e.g., radioligand displacement studies) and in vivo microdialysis in rodent models are used to quantify monoamine uptake inhibition .

Q. How can researchers optimize the synthesis of ODV to improve yield and purity?

Synthesis typically involves O-demethylation of Venlafaxine using catalysts like palladium under hydrogenation conditions. Yield optimization requires controlling reaction parameters (e.g., pH, temperature) and purification via recrystallization with solvents such as ethanol-water mixtures. Analytical techniques like HPLC-UV (≥99% purity threshold) are critical for quality control .

Q. What validated analytical methods are recommended for quantifying ODV in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. For serum/plasma, solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) achieves >95% recovery. Method validation should follow ICH guidelines, assessing linearity (1–200 ng/mL), precision (CV <15%), and matrix effects .

Advanced Research Questions

Q. How can enantiomeric separation of ODV be achieved to study stereospecific pharmacokinetics?

Micellar electrokinetic chromatography (MEKC) coupled with MS/MS using dipeptide polymeric surfactants (e.g., polysodium N-undecenoyl-L-leucyl-alaninate) enables baseline separation of R- and S-ODV enantiomers. Optimizing buffer pH (8.5–9.0) and surfactant concentration (50–100 mM) enhances resolution (Rs >1.5) and reduces run time (<15 min) .

Q. What strategies address discrepancies in reported ODV pharmacokinetic (PK) parameters across studies?

Composite PK parameters integrating parent drug and metabolite data (e.g., "AUC composite") improve accuracy. Population pharmacokinetic modeling using nonlinear mixed-effects software (e.g., NONMEM) accounts for covariates like CYP2D6 polymorphism, which alters ODV formation rates. Cross-study validation with standardized dosing regimens (e.g., 50–100 mg/day) is essential .

Q. How can researchers profile and quantify ODV-related impurities, such as N,N-Didesmethylvenlafaxine?

High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) detectors identifies impurities at trace levels (LOQ ≤0.1%). For quantification, use reference standards (e.g., N,N-Didesmethylvenlafaxine, CAS 93413-77-5) and orthogonal methods like charged aerosol detection (CAD) to address UV-insensitive compounds .

Q. What experimental designs mitigate confounding factors in assessing ODV’s neurobiological effects?

Double-blind, placebo-controlled trials with stratified randomization (by CYP2D6 phenotype) reduce metabolic variability. Preclinical studies should employ transgenic rodent models (e.g., 5-HT transporter knockouts) to isolate ODV-specific effects from Venlafaxine. Longitudinal microdialysis in target brain regions (e.g., prefrontal cortex) captures dynamic monoamine changes .

Q. How do physicochemical properties of ODV (e.g., log D, pKa) influence its environmental persistence in wastewater?

ODV’s moderate hydrophilicity (log D = −0.4 at pH 7) limits adsorption to conventional SPE sorbents. Use mixed-mode weak anion exchange (WAX) cartridges for extraction, followed by LC-HRMS with isotope-labeled internal standards (e.g., ODV-d4) to correct matrix effects. Recovery rates ≥80% require pH adjustment (to 3.0) and salt addition (0.1 M NaCl) .

Data Contradiction & Resolution

Q. How should researchers reconcile conflicting reports on ODV’s optical isomerism and bioactivity?

Discrepancies arise from inconsistent chiral resolution methods. Standardize assays using USP/Ph.Eur. reference materials (e.g., R-(-)-ODV, CAS 142761-11-3) and validate enantiomer-specific bioactivity via in vitro 5-HT/NE uptake assays. Cross-validate findings with independent labs using blinded sample exchanges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.